1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile
Overview
Description
1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile is an organic compound that features a fluoromethyl group attached to a cyclobutanecarbonitrile structure. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile typically involves the introduction of a fluoromethyl group into a cyclobutanecarbonitrile precursor. One common method is the radical fluoromethylation of cyclobutanecarbonitrile using fluoroiodomethane as the fluoromethyl source. This reaction is often facilitated by visible light and a hydrogen atom transfer reagent such as tris(trimethylsilyl)silane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of cost-effective and scalable fluoromethylation techniques is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the fluoromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
1-(Fluoromethyl)cyclopropylamine: This compound features a similar fluoromethyl group but with a cyclopropylamine structure.
3-Amino-4,4-difluorocyclopentane-1-ene-1-carboxylate: This compound contains a difluoromethyl group and a cyclopentane structure.
Uniqueness
1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile is unique due to its specific combination of a fluoromethyl group and a cyclobutanecarbonitrile structure. This combination imparts distinct physicochemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-3-6(4-8)1-5(9)2-6/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOKZQFILORHKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CF)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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